molecular formula C9H11N B134171 5-Ethyl-2-vinylpyridine CAS No. 5408-74-2

5-Ethyl-2-vinylpyridine

Cat. No. B134171
CAS RN: 5408-74-2
M. Wt: 133.19 g/mol
InChI Key: YQUDMNIUBTXLSX-UHFFFAOYSA-N
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Description

5-Ethyl-2-vinylpyridine is a chemical compound related to pyridine derivatives, which are known for their various applications in chemical synthesis and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds, such as 5-vinyl-2'-deoxyuridine and 2-methyl-5-vinylpyridine, which can be used to infer some aspects of this compound's properties and reactivity .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds like ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate involves the reaction of ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate with N,N-dimethylformamide dimethyl acetal . Although the synthesis of this compound is not explicitly described, similar methodologies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a cyclometallated derivative of 2-vinylpyridine has been determined, showcasing the potential for complex formation with metals such as gold . This suggests that this compound could also form interesting complexes with transition metals, which could be useful in catalysis or material science.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions. The Heck reaction of 2-vinylpyridine with phenylmercuric chloride, for instance, results in the formation of di-μ-chloro-bis[2-phenyl-2-(α-pyridyl)ethyl]dipalladium (II), indicating that vinyl groups on pyridine rings can engage in cross-coupling reactions . This information can be extrapolated to suggest that this compound might also undergo similar reactions, potentially yielding a range of organometallic complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the copolymerization of 5-vinyl-2-norbornene with ethylene leads to functional polyolefins with pendant vinyl groups that can be further modified . Similarly, the graft polymerization of 2-methyl-5-vinylpyridine onto poly(ethylene terephthalate) track membranes affects the water permeability of the membranes . These studies suggest that the physical properties of this compound could be tailored for specific applications, such as in the creation of functional polymers or modification of surface properties.

Scientific Research Applications

pH-Induced Release from Polymer Vesicles

5-Ethyl-2-vinylpyridine (5-Et-2-VP) is utilized in polymer research, particularly in the study of block copolymer vesicles. Borchert et al. (2006) investigated the pH-induced release of hydrophilic dyes from poly(2-vinylpyridine-b-ethylene oxide) (P2VP-PEO) block copolymer vesicles. They found that lowering the pH below 5 leads to the protonation and dissolution of poly-2-vinylpyridine blocks, causing the rupture and dissolution of the vesicle membrane (Borchert et al., 2006).

Polymerization and Copolymerization Studies

The chemical properties of vinylpyridines, including 5-Et-2-VP, have been extensively studied. Salamone et al. (2007) discussed the reactions of 2-vinylpyridine and 2-methyl-5-vinylpyridine with acid solutions, examining the concept of pyridyl-ethylation leading to polymerization initiation (Salamone et al., 2007). Furthermore, Tamikado (1960) investigated the copolymerizations of 2-vinylpyridine, 4-vinylpyridine, and 5-Et-2-VP with various monomers, demonstrating the copolymerizability of these compounds (Tamikado, 1960).

Synthesis and Modification of Compounds

The reactivity of vinylpyridines, including 5-Et-2-VP, is key in the synthesis and modification of various compounds. Ichikawa et al. (1981) used vinylpyridines for protecting the benzimidazole N-H bond, demonstrating the versatility of these compounds in organic synthesis (Ichikawa et al., 1981).

Surface Modification and Polymerization on Membranes

5-Et-2-VP has been applied in the modification of surfaces, particularly in membrane technology. Dmitriev et al. (2005) explored the graft polymerization of 2-methyl-5-vinylpyridine on the surface of poly(ethylene terephthalate) membranes, highlighting the potential for tailoring surface properties (Dmitriev et al., 2005).

Polymer Blends and Compatibility

The study of polymer blends involving 5-Et-2-VP has provided insights into the compatibility and mechanical properties of these materials. Ng and MacKnight (1996) investigated ionomeric blends of poly(ethyl acrylate-co-4-vinylpyridine) with metal-neutralized sulfonated poly(ethylene terephthalate), revealing how counterions influence the phase behavior and mechanical properties of these blends (Ng and MacKnight, 1996).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various other compounds, suggesting that its targets could be the reactants in these synthesis reactions .

Mode of Action

5-Ethyl-2-vinylpyridine interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT). In this reaction, this compound acts as a promoter to adjust the pH of the reaction solution .

Biochemical Pathways

It is involved in the synthesis of 2-methyl-5-ethylpyridine, which is used as an intermediate for the production of nicotinic acid and nicotinamide, also known as vitamin b3 . Therefore, it can be inferred that this compound indirectly affects the biochemical pathways related to these compounds.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in chemical reactions. As a reactant or promoter in these reactions, it contributes to the synthesis of other compounds . The specific effects would depend on the nature of these compounds and their roles in biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature and concentration of reactants have been identified as important parameters influencing the course of the reaction in which this compound is used . Additionally, the compound’s reactivity may be affected by factors such as pH and the presence of other substances in the reaction environment.

properties

IUPAC Name

2-ethenyl-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUDMNIUBTXLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202412
Record name Pyridine, 5-ethyl-2-vinyl-
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5408-74-2
Record name 2-Ethenyl-5-ethylpyridine
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Record name 5-Ethyl-2-vinylpyridine
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Record name 5-Ethyl-2-vinylpyridine
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Record name Pyridine, 5-ethyl-2-vinyl-
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Record name 5-ethyl-2-vinylpyridine
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Record name 5-ETHYL-2-VINYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 5-Ethyl-2-vinylpyridine influence its reactivity in copolymerization reactions?

A1: The presence of both a vinyl group and a pyridine ring in this compound significantly impacts its reactivity in copolymerization. [] The electron-donating ethyl group on the pyridine ring increases the electron density of the vinyl group, making it more reactive towards electron-deficient monomers like methyl acrylate and styrene. [, ] This is reflected in the determined monomer reactivity ratios, where this compound consistently shows higher reactivity ratios (r2) compared to styrene or methyl acrylate (r1). [, ] This difference in reactivity influences the copolymer composition and ultimately the properties of the resulting polymers.

Q2: Can you elaborate on the applications of this compound-based polymers?

A2: this compound is a versatile monomer for creating functional polymers with various applications. For example, copolymers of this compound with 1-ethenyl-4-(2,3-epoxy-1-propoxy)benzene yield self-crosslinkable materials suitable for coatings and adhesives. [] Additionally, porous resins synthesized from this compound demonstrate significant potential for sulfur dioxide adsorption, highlighting their relevance for environmental remediation. []

Q3: What insights do spectroscopic studies provide about this compound and its polymers?

A3: Spectroscopic techniques play a crucial role in characterizing this compound and its polymers. Infrared (IR) spectroscopy is particularly useful for studying the interactions between sulfur dioxide and poly(this compound). [] IR spectra reveal characteristic bands associated with the formation of SO2-pyridine molecular complexes, providing evidence of the adsorption mechanism. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C-NMR, is instrumental in determining the structure and stereochemistry of organometallic complexes derived from this compound. [] These studies contribute to a deeper understanding of the coordination chemistry and potential catalytic applications of these complexes.

Q4: How does the pH of the solution affect the behavior of poly(this compound N-oxide)?

A4: The viscosity of aqueous solutions of poly(this compound N-oxide) exhibits a unique pH dependence. [] Unlike polymers with the vinyl group at the 3 or 4 position on the pyridine ring, which show maximum viscosity between pH 6 and 10, poly(this compound N-oxide) demonstrates minimal viscosity in this pH range. [] This behavior suggests a tightly packed conformation near neutrality, potentially due to hydrogen bonding between the N-oxide group and the α-hydrogen of the polymer chain. [] Understanding this pH-dependent behavior is crucial for optimizing the properties and applications of these polymers in aqueous environments.

Q5: Are there any studies exploring the potential for modifying this compound to alter its properties?

A5: While the provided research focuses primarily on this compound itself, there is scope for exploring structure-activity relationships by introducing modifications to the molecule. For example, varying the substituent on the pyridine ring (e.g., replacing the ethyl group with other alkyl or functional groups) could influence its reactivity in polymerization reactions and alter the properties of the resulting polymers. [] Additionally, investigating the impact of different N-oxide derivatives of this compound on their pH-dependent behavior could provide valuable insights for tailoring material properties. [] These modifications could lead to the development of novel polymers with enhanced performance characteristics for specific applications.

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